molecular formula C19H19N3O3S B5913009 (5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

(5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B5913009
M. Wt: 369.4 g/mol
InChI Key: WFUWBWRPBUNKJN-NVNXTCNLSA-N
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Description

The compound (5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule featuring a variety of functional groups, including a benzodioxole moiety, a pyrrole ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or an amine.

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with an isocyanate or carbodiimide.

    Final Coupling and Sulfanylidene Introduction: The final step involves coupling the synthesized intermediates and introducing the sulfanylidene group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole or pyrrole derivatives.

Scientific Research Applications

(5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfanylidene groups.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the sulfanylidene group can form covalent bonds with nucleophilic sites in proteins or DNA. This dual interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-ETHYL-2-THIOIMIDAZOLIDIN-4-ONE
  • (5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-ETHYL-2-OXYIMIDAZOLIDIN-4-ONE

Uniqueness

The presence of the sulfanylidene group in (5Z)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE distinguishes it from similar compounds, providing unique reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-4-21-18(23)15(20-19(21)26)8-13-7-11(2)22(12(13)3)14-5-6-16-17(9-14)25-10-24-16/h5-9H,4,10H2,1-3H3,(H,20,26)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUWBWRPBUNKJN-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC4=C(C=C3)OCO4)C)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC4=C(C=C3)OCO4)C)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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